molecular formula C22H23N7O3 B6504044 3(4H)-Quinazolinepropanamide, N-[2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-oxo- CAS No. 1351647-39-6

3(4H)-Quinazolinepropanamide, N-[2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-oxo-

Cat. No.: B6504044
CAS No.: 1351647-39-6
M. Wt: 433.5 g/mol
InChI Key: QTEDUFYSOHSLCS-UHFFFAOYSA-N
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Description

3(4H)-Quinazolinepropanamide, N-[2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-oxo- is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of multiple functional groups, including pyrazole and pyridazine rings, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolinepropanamide, N-[2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-oxo- typically involves multi-step organic reactions. One common approach is the condensation of quinazoline derivatives with appropriate pyrazole and pyridazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, such as palladium or rhodium complexes, and solvents like dimethylformamide (DMF) or acetonitrile. The reaction temperature and time are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3(4H)-Quinazolinepropanamide, N-[2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), acetonitrile, ethanol.

    Catalysts: Palladium, rhodium complexes

Major Products

The major products formed from these reactions include oxidized quinazoline derivatives, reduced forms of the compound, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3(4H)-Quinazolinepropanamide, N-[2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-oxo- has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3(4H)-Quinazolinepropanamide, N-[2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-oxo- lies in its complex structure, which combines multiple heterocyclic rings and functional groups. This structural complexity contributes to its diverse reactivity and potential for various scientific and industrial applications .

Properties

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3/c1-15-13-16(2)29(25-15)19-7-8-21(31)28(26-19)12-10-23-20(30)9-11-27-14-24-18-6-4-3-5-17(18)22(27)32/h3-8,13-14H,9-12H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEDUFYSOHSLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110062
Record name 3(4H)-Quinazolinepropanamide, N-[2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351647-39-6
Record name 3(4H)-Quinazolinepropanamide, N-[2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351647-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(4H)-Quinazolinepropanamide, N-[2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]ethyl]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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